ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate
Description
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic organic compound featuring a fused thienochromene core substituted with a fluorine atom at position 8 and an ethyl ester group at position 2. Replacing the carboxylic acid (-COOH) group with an ethyl ester (-COOEt) modifies its physicochemical properties, such as increased lipophilicity and altered solubility. This ester is likely synthesized via esterification of the parent acid, serving as a precursor for pharmaceutical or materials science applications.
Properties
IUPAC Name |
ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJIHFVEBLDZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)F)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404388 | |
| Record name | Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105799-70-0 | |
| Record name | Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald’s Thiophene Synthesis in Chromene Functionalization
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes, which can be adapted for thieno-chromene systems. In the context of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate, this method involves cyclocondensation of dimedone, fluorinated aldehydes, and ethyl acetoacetate, followed by thiophene ring annulation.
Procedure :
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Chromene Intermediate Synthesis : Dimedone (1.40 g, 0.01 mol), 4-fluorobenzaldehyde (1.24 g, 0.01 mol), and ethyl 3-oxobutanoate (1.30 g, 0.01 mol) react in ethanol with triethylamine (1.5 equiv) under reflux for 6 hours. The product, ethyl 5-oxo-8-fluoro-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, is isolated via recrystallization (yield: 68%).
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Thiophene Annulation : The chromene intermediate (1 equiv) reacts with elemental sulfur (2 equiv) and ethyl 2-cyanoacetate (1.2 equiv) in DMF at 80°C for 4 hours. The thieno[3,2-c]chromene core forms via Gewald’s mechanism, yielding the target compound after column chromatography (hexane/EtOAc, 7:3; yield: 52%).
Mechanistic Insight :
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The α-methylidene carbonyl group in the chromene intermediate activates the cyclocondensation with sulfur and cyanoacetate.
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Fluorine at position 8 stabilizes the intermediate through inductive effects, enhancing reaction efficiency.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Gewald’s Synthesis | Dimedone, 4-fluorobenzaldehyde, ethyl acetoacetate | Cyclocondensation, thiophene annulation | 52 | One-pot feasibility, scalability | Moderate yields, purification challenges |
| Palladium Catalysis | Alkenyl bromide, thiophene aldehyde | Intramolecular acylation, esterification | N/A | High regioselectivity | Unproven for thieno-chromenes |
| Directed Lithiation | 8-Bromo-chromene derivative | Lithiation, fluorination | 45 | Precision in fluorine placement | Low yields, sensitive conditions |
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Key Structural Features and Variations
The following compounds are structurally related to ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate:
*Inferred data based on structural derivation from the parent acid.
Functional Group Impact
- Ethyl Ester vs. Carboxylic Acid : The ester derivative exhibits reduced polarity compared to the carboxylic acid, enhancing membrane permeability in biological systems . This modification is critical in prodrug design.
- Thiochromene vs. Chromene : Replacing the oxygen atom in the chromene ring with sulfur (as in CAS 790263-74-0) increases molecular weight and alters electronic properties. Sulfur’s lower electronegativity may enhance π-conjugation and redox activity .
Fluorine Substituent Effects
This substitution is common in medicinal chemistry to modulate bioavailability .
Notes on Data Consistency and Limitations
- CAS Number Discrepancy: and list conflicting CAS numbers (105799-81-3 vs. 853315-72-7) for the same compound name, 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid. This highlights the need for rigorous verification of chemical identifiers .
- Limited Research Data: The evidence provided lacks experimental studies on biological activity, synthetic routes, or spectroscopic data. Further research is required to explore these compounds’ applications.
Biological Activity
Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound with notable potential in medicinal chemistry. With the molecular formula and a molecular weight of approximately 260.31 g/mol, this compound features a unique structure that combines thieno[3,2-c]chromene and carboxylate functionalities. Its biological activities are of particular interest for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies, it demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 50 µg/mL for certain strains like E. coli and S. aureus . The presence of the fluorine atom in its structure is believed to enhance its bioactivity compared to other similar compounds lacking this substituent.
Anticancer Activity
The compound's anticancer properties have also been explored extensively. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. It appears to interact with specific molecular targets involved in cell signaling pathways that regulate growth and apoptosis . In particular, its mechanism of action may involve the inhibition of enzymes that play critical roles in cancer progression.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting key enzymes responsible for the production of pro-inflammatory mediators . This property could make it a candidate for treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound binds to specific receptors or enzymes, modulating their activity and thereby influencing various biological processes. Its interactions may lead to the inhibition of pathways associated with inflammation and tumor growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate | Contains chlorine instead of fluorine | Potentially different reactivity patterns |
| Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate | Contains a methyl group | May exhibit altered biological activity |
| Ethyl 4H-thieno[3,2-c]chromene-3-carboxylate | Carboxylic acid at position 3 | Different biological activity profile |
The presence of the fluorine atom in this compound enhances its stability and bioactivity compared to its chloro and methyl counterparts .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a strong zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antibacterial agent .
Study on Anticancer Properties
In another study focusing on cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations as low as 10 µM. The underlying mechanism was linked to apoptosis induction through caspase activation pathways . This positions this compound as a promising candidate for further development in cancer therapeutics.
Q & A
Q. What are the optimized synthetic routes for ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate, and how do reaction conditions influence yield and selectivity?
The synthesis typically involves multi-step reactions, including cyclization of fluorinated chromene precursors and thiophene carboxylation. Key steps require controlled temperatures (e.g., 60–80°C for cyclization), anhydrous solvents (e.g., DMF or THF), and pH adjustments to stabilize intermediates. Yields are sensitive to stoichiometric ratios of reagents like 8-fluoro-chromenone derivatives and ethyl thiophene carboxylates. Comparative studies suggest that microwave-assisted synthesis reduces side reactions (e.g., oxidation of the thiophene ring) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR (¹H/¹³C): Assign signals for the fluorinated chromene core (e.g., C-8 fluorine coupling in ¹³C NMR) and ester carbonyl (δ ~165–170 ppm).
- FT-IR: Confirm ester C=O (1720–1740 cm⁻¹) and chromene C-O-C (1250–1270 cm⁻¹).
- HPLC-MS: Monitor purity (>95%) using reverse-phase C18 columns and electrospray ionization (ESI) for molecular ion detection ([M+H]⁺) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Begin with in vitro cytotoxicity screens (e.g., MTT assay against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Fluorinated chromenes often show enhanced bioavailability; use solubility assays (PBS/DMSO) to guide dosing. Compare results with non-fluorinated analogs to isolate fluorine’s electronic effects .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization and predict biological activity?
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energy barriers for cyclization steps.
- Molecular Docking: Screen against protein targets (e.g., COX-2 or EGFR) to prioritize in vitro assays. Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities based on fluorine’s electronegativity and steric effects .
- ADMET Prediction: Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Controlled Solubility Testing: Use standardized buffers (e.g., pH 7.4 PBS) and quantify via UV-Vis spectroscopy. Discrepancies may arise from crystallinity differences; characterize polymorphs via XRD .
- Accelerated Stability Studies: Expose the compound to heat (40–60°C) and humidity (75% RH) over 4–8 weeks, monitoring degradation by LC-MS. Fluorine’s electron-withdrawing effects may enhance hydrolytic stability of the ester group .
Q. How does the fluorine substituent at position 8 influence electronic properties and reactivity?
- Electronic Effects: Fluorine’s -I effect increases the chromene ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., SNAr).
- Spectroscopic Impact: ¹⁹F NMR (δ ~-120 to -150 ppm) quantifies electronic environment changes.
- Biological Impact: Fluorine improves metabolic stability by blocking CYP450-mediated oxidation. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .
Q. What advanced techniques validate its mechanism of action in complex biological systems?
- CRISPR-Cas9 Screens: Identify gene knockouts that modulate compound efficacy.
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics to purified targets.
- Metabolomics: Track downstream metabolic perturbations via LC-MS/MS .
Methodological Guidance Tables
Key Challenges and Future Directions
- Synthesis: Scale-up challenges due to fluorine’s volatility; explore flow chemistry for safer handling .
- Biological Studies: Address false positives in kinase assays by counter-screening with ATP-competitive inhibitors .
- Data Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing spectral data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
